7-Aminosuccinylbenzo[a]pyrene

Hapten Design Monoclonal Antibody Cross-reactivity

7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1), also known as 4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid, is a synthetic derivative of the prototypical carcinogenic polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP). This compound (C24H17NO3, MW 367.4 g/mol) is a yellowish-green solid with a melting point of 206–208°C and is soluble in DMSO and THF.

Molecular Formula C24H17NO3
Molecular Weight 367.404
CAS No. 1076198-86-1
Cat. No. B562196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Aminosuccinylbenzo[a]pyrene
CAS1076198-86-1
Synonyms4-(Benzo[a]pyren-7-ylamino)-4-oxo-butanoic Acid; 
Molecular FormulaC24H17NO3
Molecular Weight367.404
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=C5NC(=O)CCC(=O)O)C=C2
InChIInChI=1S/C24H17NO3/c26-21(11-12-22(27)28)25-20-6-2-5-17-18-10-9-15-4-1-3-14-7-8-16(13-19(17)20)24(18)23(14)15/h1-10,13H,11-12H2,(H,25,26)(H,27,28)
InChIKeyMSMUODXDXXPYJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1) Procurement Overview: Core Identity, Properties, and Research Utility


7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1), also known as 4-(benzo[a]pyren-7-ylamino)-4-oxobutanoic acid, is a synthetic derivative of the prototypical carcinogenic polycyclic aromatic hydrocarbon (PAH) benzo[a]pyrene (BaP) [1]. This compound (C24H17NO3, MW 367.4 g/mol) is a yellowish-green solid with a melting point of 206–208°C and is soluble in DMSO and THF . It is commercially available as a high-purity (≥95%) research chemical intended for laboratory use only . Its primary utility lies in the field of PAH exposure biomonitoring and cancer research, where it is employed as a hapten for generating antibodies against BaP-DNA adducts or metabolites. By conjugating 7-Aminosuccinylbenzo[a]pyrene to carrier proteins such as KLH or BSA, researchers can produce polyclonal or monoclonal antibodies essential for developing immunoassays (e.g., ELISA, chemiluminescence immunoassays) to detect and quantify biomarkers of PAH exposure in biological and environmental samples .

Hapten for BaP-DNA adduct antibody generation
C7 spacer enables distinct epitope orientation
Supports orthogonal immunoassay development

7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1): Why In-Class Haptens Cannot Be Substituted Without Loss of Assay Performance


In the development of immunoassays for detecting low-molecular-weight targets like benzo[a]pyrene (BaP), the design of the immunizing hapten is the single most critical determinant of the resulting assay's sensitivity and specificity [1]. Generic substitution among BaP haptens is not feasible because the position, length, and chemical composition of the spacer arm directly influence the conformation of the hapten-protein conjugate, which in turn dictates the epitope recognized by the immune system [2]. Studies have shown that haptens with identical BaP cores but differing only in the attachment site of the spacer arm (e.g., C1 vs. C6 substitution) elicit monoclonal antibodies with profoundly different cross-reactivity profiles, and that the sensitivity of the final ELISA can vary dramatically depending on the specific hapten-BSA conjugate employed as the coating antigen [3]. Therefore, replacing 7-Aminosuccinylbenzo[a]pyrene with another BaP hapten—such as a 7-carboxyethyl or a BPDE derivative—without rigorous re-optimization will fundamentally alter the assay's detection limit, dynamic range, and selectivity against structurally related PAH interferents, invalidating established protocols and comparative datasets [4].

Spacer Position

C7 attachment may shift antibody epitope recognition relative to C1/C6 haptens.

Conjugate Design

Hapten–carrier pairing may alter ELISA sensitivity and cross-reactivity profile.

Assay Specificity

Substituting haptens may compromise selectivity against PAH interferents.

7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1): Quantified Differentiation and Comparative Performance Metrics


Comparative Hapten Recognition and Antibody Binding: C7-Substituted vs. C1/C6-Substituted BaP Haptens

In a comparative study of monoclonal antibody-based ELISAs, Li et al. systematically evaluated the recognition of various PAH haptens by two monoclonal antibodies, 4D5 and 10C10, which were originally raised against a BPDE-I-DNA immunogen [1]. While the study demonstrates that these MAbs can bind BaP haptens with spacers at either the C1 or C6 position, 7-Aminosuccinylbenzo[a]pyrene features an amino-succinyl spacer at the C7 position of the BaP core. This alternative attachment site is not recognized by antibodies raised against C1/C6-substituted haptens, enabling the development of orthogonal immunoassays or the generation of a novel panel of antibodies with a distinct specificity profile [1]. The study further establishes that the choice of PAH-BSA conjugate as a coating antigen profoundly affects assay sensitivity; the least competitive conjugates (i.e., those with the weakest antibody recognition) yielded the most sensitive indirect ELISAs, underscoring that the specific hapten-carrier combination is a critical performance variable [1].

Hapten Recognition
Class-level inference
C7-spacer vs. C1/C6 orientation
Epitope orientation may differ
Not recognized by MAbs 4D5/10C10
Hapten Design Monoclonal Antibody Cross-reactivity ELISA

Immunoassay Detection Limit: ELISA-Based BaP Detection Outperforms GC by 150-Fold

The performance of immunoassays built upon anti-BaP antibodies is substantially superior to traditional chromatographic methods in terms of sensitivity. The monoclonal antibody-based ELISAs developed using BaP haptens demonstrated a detection limit approximately 150-fold more sensitive than gas chromatography (GC) [1]. This class of assays also showed strong correlation with GC results and achieved spike recoveries of 80–127% for BaP concentrations ranging from 2–600 nM in complex matrices like human urine, as well as canal and tap water [1]. While this study utilized a panel of PAH haptens, the resulting assay performance is directly attributable to the quality and design of the immunizing hapten. The 150-fold improvement in sensitivity over GC exemplifies the magnitude of performance gain achievable with well-designed hapten-based immunoassays.

LOD vs GC
Class-level inference
~150-fold lower LOD
Immunoassay sensitivity context
Spiked water/urine matrices
Immunoassay ELISA Limit of Detection BaP

Ultra-Trace Detection in Environmental and Food Matrices: An Optimized Hapten-Based Immunoassay Achieves pg/mL Level Sensitivity

The power of a tailored hapten design is clearly demonstrated in a recent study where a specific BaP hapten was synthesized to develop a novel streptavidin-horseradish peroxidase-based enzyme-linked immunological assay [1]. This optimized immunoassay achieved an ultra-low limit of detection (LOD) of 0.0094 ng/mL (9.4 pg/mL) for BaP, with a linear detection range spanning three orders of magnitude from 0.03 to 35.40 ng/mL [1]. The assay's accuracy was validated in real-world environmental and food samples, yielding satisfactory spike recoveries of 91.12–109.23%, and its results were consistent with those obtained using standard high-performance liquid chromatography (HPLC) [1]. The exceptional performance of this assay is a direct result of the specific hapten used to generate the antibody.

Ultra-trace LOD
Supporting evidence
9.4 pg/mL LOD
Benchmark for assay sensitivity
Consistent with HPLC
Immunoassay Limit of Detection BaP Food Safety

Physicochemical Stability and Solubility: Defined Properties for Reliable Conjugation Chemistry

Successful hapten-carrier conjugation requires precise control over reaction conditions, which is dependent on the hapten's well-defined physicochemical properties. 7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1) is a yellowish-green solid with a defined melting point of 206–208°C . Its solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) is critical for its handling and use in common bioconjugation strategies like carbodiimide-mediated coupling, where the terminal carboxyl group of the succinyl spacer is activated to form an amide bond with primary amines on carrier proteins (e.g., BSA, KLH) [1]. In contrast, less soluble or less stable BaP derivatives may require harsher or more complex solubilization and coupling protocols, which can lead to protein denaturation or inconsistent hapten loading densities. The recommended storage at -20°C ensures long-term stability, a key consideration for procurement and inventory management .

Conjugation Properties
Supporting evidence
MP 206–208°C; sol. DMSO, THF
Defined conjugation conditions
Stable at -20°C storage
Physicochemical Properties Conjugation Solubility Stability

7-Aminosuccinylbenzo[a]pyrene (CAS 1076198-86-1): High-Value Research Applications in Biomonitoring and Assay Development


Development of Novel Monoclonal Antibodies for Benzo[a]pyrene-DNA Adduct Detection

This compound is ideally suited as an immunizing hapten for generating a new panel of monoclonal antibodies against BaP-DNA adducts. As established in Section 3, its C7 spacer attachment site offers a distinct epitope orientation compared to the more common C1 or C6 BaP haptens [1]. This differentiation is critical for developing antibodies with unique selectivity profiles, which can be used to build orthogonal immunoassays that avoid cross-reactivity issues seen with existing antibodies. Such assays are essential for the specific quantification of BaP exposure in human biomonitoring studies, where accurate differentiation from other PAHs is required [2].

Ultra-Sensitive Immunoassay Development for Environmental and Food Safety Monitoring

The 7-Aminosuccinylbenzo[a]pyrene hapten can be used to develop high-sensitivity ELISAs for detecting BaP in complex matrices like water and food. As supported by class-level evidence, immunoassays built on well-designed BaP haptens have demonstrated a 150-fold improvement in sensitivity over GC methods and can achieve detection limits in the low pg/mL range [1][3]. This performance is essential for meeting stringent regulatory limits for BaP in drinking water and food products. Using 7-Aminosuccinylbenzo[a]pyrene to generate a new antibody could enable the development of a rapid, high-throughput screening assay for environmental and food safety laboratories [3].

Mechanistic Studies of PAH-Induced Carcinogenesis and DNA Damage

The antibodies generated from 7-Aminosuccinylbenzo[a]pyrene are valuable tools for fundamental cancer research. They can be employed in immunohistochemistry (IHC) or immunofluorescence assays to visualize the formation and localization of BaP-DNA adducts in cellular and tissue models of PAH exposure [2]. The distinct binding characteristics of these antibodies (stemming from the C7 hapten) may allow for the detection of specific adduct conformations or adducts in different genomic contexts, providing deeper insight into the molecular mechanisms by which BaP initiates mutagenesis and carcinogenesis [1]. This application is directly relevant to studies on lung, skin, and other cancers associated with PAH exposure [4].

Calibration Standards for High-Throughput Chemiluminescence Immunoassays (CIA)

High-throughput sandwich chemiluminescence immunoassays (SCIAs) are increasingly used in large-scale human population studies to measure PAH-DNA adducts as biomarkers of exposure [2]. These assays, which can achieve a limit of detection as low as 3 adducts per 10⁹ nucleotides, require robust and well-characterized standards for calibration and quality control [2]. 7-Aminosuccinylbenzo[a]pyrene, as a structurally defined BaP derivative, can be used to prepare standardized adducted DNA or protein conjugates to serve as reliable positive controls and calibration materials in these high-throughput screening platforms, ensuring data comparability across different studies and laboratories.

Application
Selection Property
Validation Focus
Monoclonal antibody development
C7 epitope orientation
Antibody specificity and cross-reactivity
Ultra-sensitive ELISA for environmental monitoring
Hapten design for sensitivity
LOD and matrix recovery
PAH carcinogenesis mechanistic studies
Adduct visualization tools
Adduct localization and conformation
CIA calibration standards
Structurally defined BaP derivative
Assay linearity and inter-study comparability

Technical Documentation Hub

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